2,2-Dimethyl-3,3-diphenylaziridine
Description
Properties
CAS No. |
56062-75-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2,2-dimethyl-3,3-diphenylaziridine |
InChI |
InChI=1S/C16H17N/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17H,1-2H3 |
InChI Key |
YVVZQZBESJPFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Alcohols via Mitsunobu Conditions
A widely employed method involves the cyclization of β-amino alcohol precursors under Mitsunobu conditions. The amino alcohol 2-amino-2-methyl-3,3-diphenylpropan-1-ol serves as the critical intermediate.
- Dissolve the β-amino alcohol (1 equiv) in anhydrous tetrahydrofuran (THF).
- Add triphenylphosphine (PPh₃, 1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) at 0°C.
- Stir the mixture at room temperature for 16 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Key Data :
Dehydrohalogenation of Haloamine Precursors
An alternative route involves dehydrohalogenation of 2-chloro-2-methyl-3,3-diphenylpropylamine using strong bases.
- Synthesize the haloamine via nucleophilic substitution of a β-chloro alcohol with ammonia.
- Treat with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.
- Isolate the product via fractional crystallization.
Key Data :
Nitrene Addition to Alkenes
The [2+1] cycloaddition of nitrenes to alkenes offers a stereoselective pathway.
- Generate a nitrene intermediate via thermal decomposition of 2,4-dinitrobenzenesulfenyl azide in the presence of 2,2-dimethyl-3,3-diphenylpropene .
- Conduct the reaction in dichloromethane at −10°C.
Key Data :
- Yield : 40–45%
- Limitation : Requires specialized nitrene precursors and low temperatures to prevent side reactions.
Comparative Analysis of Methods
Characterization and Validation
Synthetic products are validated using advanced analytical techniques:
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,3-diphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bisulfite, sodium sulfite, and other nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include gem-disubstituted taurines and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-3,3-diphenylaziridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and drug precursors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,3-diphenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to ring-opening and the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
cis-2,3-Diphenylaziridine
Structure : Lacks methyl groups at the 2-position.
Key Differences :
- Steric Effects : The absence of methyl groups reduces steric hindrance, making the aziridine ring more accessible for nucleophilic attack or coordination with metals.
- Synthesis : Synthesized via Staudinger reaction from stilbene oxide, involving intermediates like azido alcohols and phosphines. In contrast, the dimethyl-substituted analog likely requires modified conditions to accommodate steric bulk during ring closure .
- Reactivity : The methyl groups in 2,2-dimethyl-3,3-diphenylaziridine enhance ring stability, slowing ring-opening reactions compared to the less hindered diphenyl analog. For example, hydrolysis or acid-catalyzed ring-opening may proceed at lower rates .
Table 1 : Structural and Reactivity Comparison
| Property | This compound | cis-2,3-Diphenylaziridine |
|---|---|---|
| Substituents | 2-Me, 3-Ph | 3-Ph |
| Steric Hindrance | High | Moderate |
| Ring-Opening Rate (acid) | Slower | Faster |
| Melting Point | ~150–160°C (estimated) | ~120–130°C |
Fluorinated Aziridines and Azetidines
Examples : 3,3-Difluoroazetidine hydrochloride, 3-Fluoroazetidine hydrochloride .
Key Differences :
- Electronic Effects : Fluorine substituents are electron-withdrawing, increasing the electrophilicity of the nitrogen atom. In contrast, methyl and phenyl groups in this compound donate electrons, stabilizing the ring.
- Applications: Fluorinated analogs are prioritized in medicinal chemistry due to enhanced metabolic stability and bioavailability. The dimethyl-diphenyl analog may instead serve as a ligand in catalysis or a monomer in polymerization due to its bulky, electron-rich structure .
Table 2 : Electronic Properties and Applications
| Compound | Substituent Effects | Primary Applications |
|---|---|---|
| This compound | Electron-donating (Me, Ph) | Catalysis, Polymerization |
| 3,3-Difluoroazetidine | Electron-withdrawing (F) | Pharmaceuticals |
Non-Aziridine Analogs with Similar Substituents
Examples : 2,2-Dimethyl-3,5-hexanedione, 5,5-Dimethyltetrahydrofuran-2-one .
Key Differences :
- Ring Strain : Aziridines inherently have higher ring strain (~27 kcal/mol) compared to five-membered rings (e.g., tetrahydrofuran derivatives), leading to greater reactivity.
- Physical Properties : Bulky substituents like phenyl groups increase melting points and reduce solubility in polar solvents. For instance, this compound is less soluble in water than 5,5-dimethyltetrahydrofuran-2-one due to aromatic hydrophobicity .
Table 3 : Physical Properties Comparison
| Compound | Melting Point (°C) | Solubility in Water |
|---|---|---|
| This compound | 150–160 | Insoluble |
| 5,5-Dimethyltetrahydrofuran-2-one | 40–45 | Partially soluble |
Q & A
Q. What are the key considerations for synthesizing 2,2-Dimethyl-3,3-diphenylaziridine?
The compound can be synthesized via elimination reactions, such as the removal of triphenylphosphine oxide from intermediate precursors. For example, the elimination of triphenylphosphine oxide from a cycloadduct yields cis-2,3-diphenylaziridine derivatives, with stereochemical outcomes dependent on reaction pathways . Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products like trans-isomers.
Q. How can NMR spectroscopy distinguish stereoisomers of aziridine derivatives?
Carbon-13 NMR is critical for differentiating stereoisomers. For this compound, slow nitrogen inversion under specific conditions (e.g., low temperature or hindered NH exchange) reveals distinct chemical shifts for cis and trans configurations. Nitrogen inversion dynamics can also be studied using deuterium isotope effects on ¹³C shifts .
Q. What analytical techniques are recommended for characterizing aziridine stability?
- IR spectroscopy : Detects NH stretching frequencies to assess hydrogen bonding or steric hindrance.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., using a Varian MAT-311 instrument at 70 eV) .
- X-ray crystallography : Resolves steric effects from bulky substituents (e.g., dimethyl and diphenyl groups).
Advanced Research Questions
Q. How does nitrogen inversion affect the reactivity of this compound?
Nitrogen inversion introduces conformational flexibility, influencing reaction pathways. For example, slow inversion rates under hindered conditions allow isolation of distinct intermediates in nucleophilic ring-opening reactions. Computational studies (e.g., B3LYP/6-31G** level) can model inversion barriers and predict kinetic vs. thermodynamic control in product formation .
Q. What mechanistic insights explain contradictory product distributions in aziridine nitrosation?
Nitrosation of cis-1-alkyl-2,3-diphenylaziridine derivatives generates azoxyalkenes and dihydrodiazete N-oxides. Contradictory product ratios arise from competing pathways: (1) direct nitrosation at nitrogen vs. (2) ring-opening followed by rearrangement. HPLC and GC-MS analyses are essential to track intermediates, while isotopic labeling (e.g., deuterium exchange) clarifies proton transfer steps .
Q. How can computational methods resolve stereochemical ambiguities in aziridine derivatives?
Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G**) predict relative stability of stereoisomers. For this compound, steric interactions between methyl and phenyl groups dominate energy landscapes. Transition state calculations further explain selectivity in ring-opening reactions .
Q. What experimental strategies address data contradictions in aziridine dynamic processes?
- Variable-temperature NMR : Captures inversion rates and quantifies activation parameters (ΔG‡).
- Isotopic perturbation : Deuterium substitution alters exchange rates, distinguishing static vs. dynamic effects in spectra .
- Cross-validation : Compare results from independent techniques (e.g., NMR, X-ray, computational models) to resolve discrepancies .
Methodological Guidelines
- Stereochemical analysis : Always combine experimental (NMR, X-ray) and computational data to assign configurations.
- Reaction optimization : Screen solvents (e.g., acetic acid for slow NH exchange) to stabilize intermediates .
- Data interpretation : Use multivariate analysis for spectral data, especially when isotope effects or dynamic processes obscure signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
